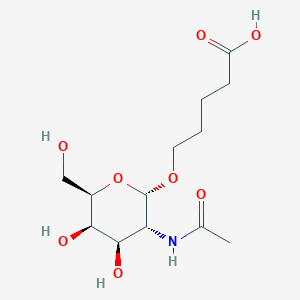
5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a pentanoic acid backbone and a galactopyranosyl moiety with an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid typically involves multiple steps, starting with the preparation of the galactopyranosyl moiety. This can be achieved through the glycosylation of a suitable precursor, followed by the introduction of the acetamido group. The pentanoic acid component is then attached to the galactopyranosyl moiety through esterification or amidation reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactors and purification techniques such as chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or halides.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid is used to study glycosylation processes and carbohydrate-protein interactions. It serves as a substrate in enzymatic assays to understand the activity of glycosyltransferases and glycosidases.
Medicine: This compound has potential applications in the development of therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug design, particularly in targeting glycoproteins involved in disease processes.
Industry: In the industrial sector, this compound can be used in the production of bioactive compounds, pharmaceuticals, and as a component in various formulations.
Mechanism of Action
The mechanism by which 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The acetamido group can engage in hydrogen bonding and other non-covalent interactions with enzymes and receptors, influencing their activity. The galactopyranosyl moiety can participate in glycosidic bond formation, affecting cellular processes.
Comparison with Similar Compounds
2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose
Peracetylated GalNAc Pentenoic Acid
Pentanoic acid, 5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]
Uniqueness: 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid is unique due to its specific structural features, which include the pentanoic acid chain and the galactopyranosyl group with an acetamido modification. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO8/c1-7(16)14-10-12(20)11(19)8(6-15)22-13(10)21-5-3-2-4-9(17)18/h8,10-13,15,19-20H,2-6H2,1H3,(H,14,16)(H,17,18)/t8-,10-,11+,12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWIEESVLJVJGK-ZMHPAJMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













